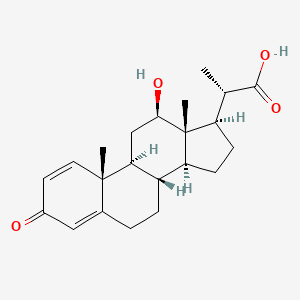
17beta-Hydroxy-17-methyl-5alpha-androstane-3,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17beta-Hydroxy-17-methyl-5alpha-androstane-3,11-dione is a 3-oxo-5alpha-steroid.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Transformation
- The compound, related to 4-hydroxyandrostenedione and 4-hydroxytestosterone, undergoes complex metabolic transformations. These include a range of phase-I and phase-II metabolites, highlighting its significant involvement in biochemical pathways (Kohler et al., 2007).
Chemical Reactions and Synthesis
- Research on related compounds like 4beta,5-epoxy-5beta-androstan-3-ones shows their conversion to various 4-en-4-ols and 5alpha-fluoro-4alpha-ol derivatives, demonstrating the chemical versatility of this steroid class (Jennings & Bengtson, 1978).
Biocatalysis and Microbial Transformation
- The microbial transformation of similar compounds like androst-4-ene-3,17-dione by fungi (e.g., Beauveria bassiana) has been studied, showing efficient biocatalysis and hydroxylation processes. This indicates potential biotechnological applications for producing hydroxylated steroid derivatives (Xiong et al., 2006).
Enzymatic Inhibition and Drug Design
- Compounds derived from 5alpha-androstan-17-one have been synthesized and tested as inhibitors of type 3 17beta-hydroxysteroid dehydrogenase, an enzyme key in steroidogenesis. This suggests potential therapeutic applications in designing enzyme inhibitors (Maltais et al., 2001).
Steroid Metabolism in Biological Systems
- The metabolism of related steroids in various biological systems, such as the rabbit, has been studied. This research provides insights into the metabolism of steroids in mammals and their potential physiological and pharmacological implications (Templeton & Kim, 1977).
Yeast Enzyme Studies for Steroid Production
- Yeasts have been utilized for producing 17beta-hydroxy-derivatives from related steroid compounds. The study of yeast enzymes in this context opens avenues for biotechnological applications in steroid production (Szentirmai et al., 1975).
Binding Affinities and Steroid Derivatives
- The configurational analysis and binding affinities of 16-methyl-5alpha-androstane derivatives have been investigated. This research is critical for understanding the interaction of steroids with biological receptors, impacting drug design and pharmacological research (Tapolcsányi et al., 2001).
Enzyme Function and Inhibitor Design
- Studies on enzymes like 17beta-HSD type 5 (AKR1C3), involved in steroid metabolism, have implications for inhibitor design in therapeutic contexts, particularly in prostate and breast health (Penning et al., 2001).
Steroid Metabolism in Aquatic Species
- The metabolic clearance of testosterone and its derivatives in aquatic species like fathead minnows has been explored. This research provides insight into the environmental impact of steroid hormones and their metabolites (Parks & LeBlanc, 1998).
Eigenschaften
CAS-Nummer |
5585-95-5 |
|---|---|
Produktname |
17beta-Hydroxy-17-methyl-5alpha-androstane-3,11-dione |
Molekularformel |
C20H30O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
(5S,8S,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C20H30O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h12,14-15,17,23H,4-11H2,1-3H3/t12-,14-,15-,17+,18-,19-,20-/m0/s1 |
InChI-Schlüssel |
SLGYIGUMKJYZLP-ZBXKYCABSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@]4(C)O)C |
SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C)O)C |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



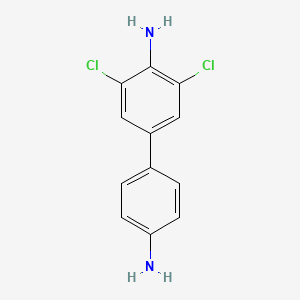
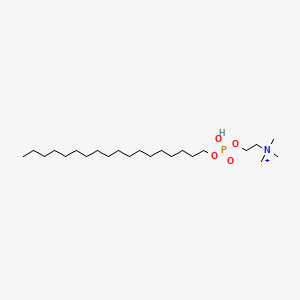
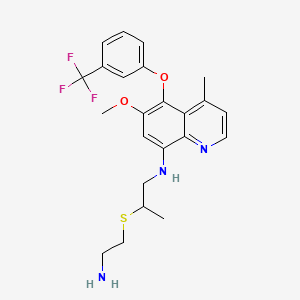
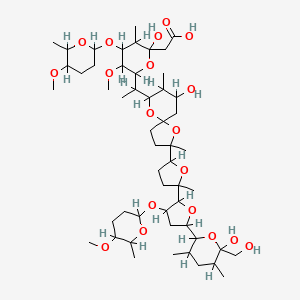
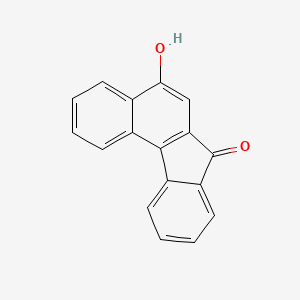
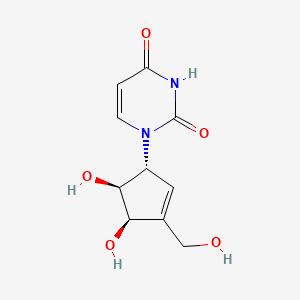
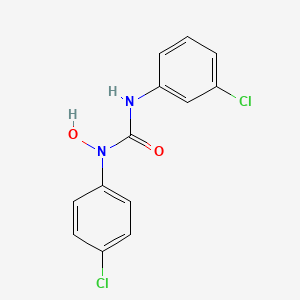
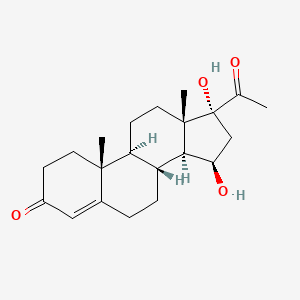
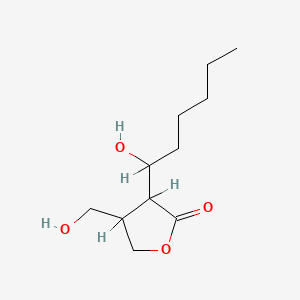
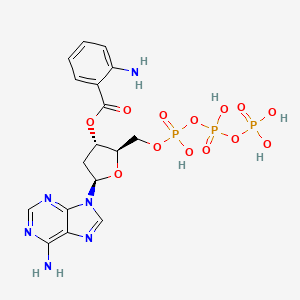
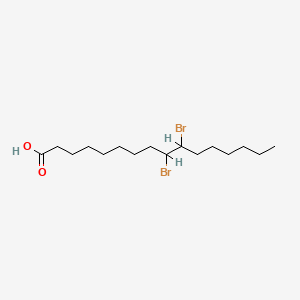
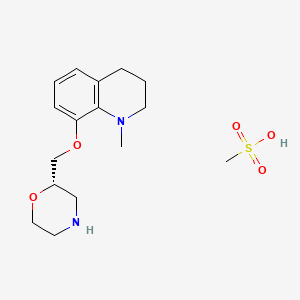
![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
